molecular formula C9H7ClO3 B8436919 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

Cat. No. B8436919
M. Wt: 198.60 g/mol
InChI Key: XLDUGBODKAFVLO-UHFFFAOYSA-N
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Patent
US07402581B2

Procedure details

5-Chloro-2,3-dihydroxybenzaldehyde (6.0 g, 34.7 mmol) was dissolved in DMF (100 mL) and to the solution were added 1,2-dibromoethane (8.0 g, 42.5 mmol) and potassium carbonate (10.0 g, 70 mmol). The mixture was stirred at 100° C. for one hour, cooled to room temperature and then diluted with water (200 mL). After extraction twice with ethyl acetate (200 mL) the combined organic solutions were washed with brine and then dried over Na2SO4. The solvent was removed by evaporation and the solid residue treated with methanol. After filtration and drying there was obtained 6.5 g (94%) of 7-chloro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde. 1H NMR (300 MHz, CDCl3): 4.3-4.4 (m, 4H), 7.1 (d, 1H), 7.3 (d, 1H), 10.3 (s, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].Br[CH2:13][CH2:14]Br.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[Cl:1][C:2]1[CH:9]=[C:6]([CH:7]=[O:8])[C:5]2[O:10][CH2:14][CH2:13][O:11][C:4]=2[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C=C(C(=C(C=O)C1)O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
After extraction twice with ethyl acetate (200 mL) the combined organic solutions
WASH
Type
WASH
Details
were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
the solid residue treated with methanol
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying there

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C2=C(OCCO2)C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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